4-(4-Iodophenyl)but-3-en-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
918540-66-6 |
|---|---|
Molecular Formula |
C10H11IO |
Molecular Weight |
274.10 g/mol |
IUPAC Name |
4-(4-iodophenyl)but-3-en-2-ol |
InChI |
InChI=1S/C10H11IO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-8,12H,1H3 |
InChI Key |
KDMBLVFJUYSZRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=C(C=C1)I)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 4 4 Iodophenyl but 3 En 2 Ol and Its Stereoisomers
Regioselective and Stereoselective Synthesis Strategies
The creation of specific stereoisomers of 4-(4-Iodophenyl)but-3-en-2-ol hinges on the precise control of its two key structural features: the chiral center at the C2 hydroxyl group and the geometry of the carbon-carbon double bond (olefin).
Enantioselective Approaches for Chiral Induction at the C2 Hydroxyl Center
Achieving a high degree of enantioselectivity at the C2 hydroxyl center is paramount for synthesizing specific chiral versions of this compound. One powerful strategy involves the asymmetric reduction of a corresponding ketone precursor, 4-(4-iodophenyl)but-3-en-2-one. This transformation can be accomplished using various chiral reducing agents or catalyst systems.
A prominent method is the use of chiral catalysts in hydrogenation or transfer hydrogenation reactions. For instance, Noyori's ruthenium-based catalysts, featuring chiral phosphine (B1218219) ligands like BINAP, are renowned for their ability to effect highly enantioselective reductions of prochiral ketones. The choice of catalyst, solvent, and reaction conditions can significantly influence the enantiomeric excess (ee) of the desired alcohol.
Another effective approach is substrate-controlled synthesis, where a chiral auxiliary is incorporated into the starting material to direct the stereochemical outcome of a reaction. While this method can be highly effective, it often requires additional steps for the attachment and subsequent removal of the auxiliary. researchgate.netnih.gov
Enzyme-catalyzed reductions also offer a green and highly selective alternative. Ketoreductases (KREDs) can exhibit exquisite enantioselectivity and operate under mild conditions, making them an attractive option for industrial-scale synthesis.
| Method | Catalyst/Reagent | Key Features |
| Asymmetric Transfer Hydrogenation | (S,S)-RuCl(p-cymene)(TsDPEN) | High enantioselectivity for the reduction of α,β-unsaturated ketones. |
| Substrate-Controlled Reduction | Chiral auxiliaries (e.g., Evans oxazolidinones) | Covalently attached chiral group directs the stereochemical outcome. |
| Enzymatic Reduction | Ketoreductases (KREDs) | High enantioselectivity, mild reaction conditions, environmentally friendly. |
Diastereoselective Control in Olefin Geometry (E/Z Isomerism)
The geometry of the double bond in this compound, whether it is the E (trans) or Z (cis) isomer, is another critical stereochemical aspect. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for establishing olefin geometry.
The standard Wittig reaction, employing unstabilized ylides, typically favors the formation of Z-alkenes. Conversely, the HWE reaction, which utilizes phosphonate (B1237965) carbanions, generally provides excellent selectivity for the E-alkene. The choice of phosphonate reagent, base, and reaction conditions can be fine-tuned to maximize the desired diastereoselectivity.
Another powerful technique for controlling olefin geometry is through stereoselective isomerization of allylic alcohols. acs.org Iridium-catalyzed isomerization, for example, has been shown to be highly effective in converting one geometric isomer into another with high diastereoselectivity. acs.org The selection of the appropriate catalyst and reaction conditions is crucial for achieving the desired outcome. acs.org
| Method | Reagents | Predominant Isomer |
| Wittig Reaction (unstabilized ylide) | Ph3P=CHR | Z-alkene |
| Horner-Wadsworth-Emmons Reaction | (EtO)2P(O)CH2R + Base | E-alkene |
| Iridium-Catalyzed Isomerization | [Ir(cod)Cl]2 / Ligand | Dependent on catalyst and conditions |
Metal-Catalyzed Coupling Reactions in the Construction of the 4-Iodophenyl Moiety
The introduction of the 4-iodophenyl group is a key step in the synthesis of the target molecule. Metal-catalyzed cross-coupling reactions are indispensable tools for forging the crucial carbon-carbon bond between the aryl iodide and the butenol (B1619263) side chain.
Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Heck Reaction with Butenone Precursors)
The Heck reaction is a versatile palladium-catalyzed method for the coupling of an unsaturated halide with an alkene. organic-chemistry.orglibretexts.org In the context of synthesizing this compound, a common strategy involves the Heck coupling of 4-iodo-1-iodobenzene with a suitable butenone precursor, such as methyl vinyl ketone or but-3-en-2-ol itself. researchgate.net
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the desired product and regenerate the catalyst. libretexts.org The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and selectivity. nih.govchim.it
Suzuki-Miyaura and Sonogashira Coupling Strategies for Related Aryl Iodides
The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that couples an organoboron compound with an organic halide. nih.govuwindsor.ca This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov A synthetic route to this compound could involve the Suzuki-Miyaura coupling of a boronic acid or ester derivative of the butenol side chain with 1,4-diiodobenzene. beilstein-journals.org
The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is also a highly valuable tool in organic synthesis. libretexts.orgwikipedia.org While not directly forming the butenol structure, it can be used to construct precursors that can be subsequently transformed into the desired allylic alcohol. researchgate.net For instance, coupling a protected propargyl alcohol with 1,4-diiodobenzene, followed by stereoselective reduction of the alkyne, can provide a pathway to the target molecule. libretexts.orgwikipedia.orgresearchgate.net
| Coupling Reaction | Key Reactants | Catalyst System |
| Heck Reaction | Aryl Halide + Alkene | Pd(0) catalyst, Base |
| Suzuki-Miyaura Coupling | Organoboron Reagent + Organic Halide | Pd(0) catalyst, Base |
| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd(0) catalyst, Cu(I) co-catalyst, Base |
Nickel-Catalyzed Cross-Electrophile Coupling Approaches
In recent years, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to their palladium-catalyzed counterparts. rsc.org Nickel catalysts can offer unique reactivity and are often more cost-effective. chinesechemsoc.org Cross-electrophile coupling, a type of reductive coupling, allows for the formation of C-C bonds between two different electrophiles. researchgate.net
In the synthesis of this compound, a nickel-catalyzed cross-electrophile coupling could potentially involve the reaction of an aryl halide (like 1,4-diiodobenzene) with an electrophilically activated butenol derivative. nih.govnih.gov These reactions often employ a stoichiometric reductant, such as zinc or manganese, to facilitate the catalytic cycle. chinesechemsoc.org The development of new ligands and reaction conditions continues to expand the scope and utility of these transformations. researchgate.net
Enzymatic Biocatalysis for Asymmetric Reduction of α,β-Unsaturated Ketones to Allylic Alcohols
Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The reduction of α,β-unsaturated ketones to their corresponding allylic alcohols is a key transformation that can be efficiently catalyzed by enzymes.
Alcohol dehydrogenases (ADHs) are a class of oxidoreductases that catalyze the reversible reduction of ketones and aldehydes to alcohols. youtube.commdpi.com These enzymes have been extensively utilized in the stereoselective synthesis of chiral alcohols due to their high enantioselectivity. nih.gov The reduction of the prochiral ketone, 4-(4-iodophenyl)but-3-en-2-one, using an ADH can theoretically yield either the (R)- or (S)-enantiomer of this compound, depending on the specific enzyme used.
The stereochemical outcome of ADH-catalyzed reductions is often predicted by Prelog's rule, which relates the stereopreference of the enzyme to the relative size of the substituents on the carbonyl group. However, a significant number of ADHs exhibit anti-Prelog selectivity, providing access to the opposite enantiomer. researchgate.net The availability of both Prelog and anti-Prelog selective ADHs is a significant advantage in asymmetric synthesis. nih.govresearchgate.net
The successful application of ADHs in the reduction of α,β-unsaturated ketones, including those structurally similar to 4-(4-iodophenyl)but-3-en-2-one, has been demonstrated. For instance, the asymmetric reduction of various chalcone (B49325) derivatives and other α,β-unsaturated ketones has been achieved with high enantiomeric excess using ADHs from various microbial sources. researchgate.net
Table 1: Examples of ADH-Mediated Asymmetric Reduction of α,β-Unsaturated Ketones.
| Substrate | Enzyme (Source) | Product | Enantiomeric Excess (ee %) | Conversion (%) |
|---|---|---|---|---|
| Chalcone | ADH from Candida chilensis | (R)-1,3-Diphenyl-2-propen-1-ol | >95 | >80 |
| 4-Phenyl-3-buten-2-one | ADH from Pyrococcus furiosus | (S)-4-Phenyl-3-buten-2-ol | >99 | High |
| 1,4-Diphenylbutane-1,4-dione | ADH from Ralstonia sp. | (1S,4S)-1,4-Diphenylbutane-1,4-diol | >99 | High |
While naturally occurring ADHs offer a valuable toolbox for asymmetric synthesis, their properties may not always be optimal for a specific substrate or industrial process. Protein engineering techniques, such as directed evolution and site-directed mutagenesis, have been instrumental in tailoring ADHs with improved characteristics. nih.gov These modifications can lead to enhanced catalytic activity, altered substrate specificity, and even inverted enantioselectivity. jiangnan.edu.cnnih.gov
For the synthesis of this compound, an engineered ADH could be developed to specifically reduce the corresponding ketone with high efficiency and stereoselectivity. By creating mutant libraries and screening for improved performance, it is possible to identify enzyme variants that are well-suited for this particular transformation. For example, mutations in the substrate binding pocket can alter the enzyme's affinity for the substrate and control the stereochemical outcome of the reduction. jiangnan.edu.cn The successful engineering of ADHs for the reduction of bulky ketones, such as diaryl ketones, demonstrates the potential of this approach for challenging substrates. jiangnan.edu.cn
Table 2: Examples of Engineered ADHs with Improved Properties.
| Wild-Type Enzyme (Source) | Engineered Mutant | Target Substrate | Improvement |
|---|---|---|---|
| KpADH from Kluyveromyces polyspora | S237A | (4-chlorophenyl)(pyridine-2-yl)ketone | Improved activity and enantioselectivity (96.1% ee, R) |
| ADH from Lactobacillus kefiri | Y190P/I144V/L199V/E145C/M206F | 4-chlorodiphenylketone | High activity and >99% ee |
Olefin Metathesis and Other Carbon-Carbon Bond Forming Reactions for the But-3-en Skeleton
The construction of the carbon skeleton is a fundamental aspect of organic synthesis. Olefin metathesis has revolutionized the way carbon-carbon double bonds are formed, offering a powerful and versatile method for the synthesis of complex molecules. The but-3-en skeleton of this compound can be efficiently constructed using cross-metathesis. This reaction involves the exchange of substituents between two olefins, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. researchgate.net
A plausible cross-metathesis approach to this compound would involve the reaction of 4-iodostyrene (B59768) with a suitable three-carbon building block containing the hydroxyl functionality, such as 3-buten-2-ol (B146109) or a protected derivative. The choice of catalyst is crucial for the success of the reaction, with second-generation Grubbs and Hoveyda-Grubbs catalysts being commonly employed due to their high activity and functional group tolerance. beilstein-journals.orgnih.gov
Table 3: Examples of Olefin Cross-Metathesis for the Synthesis of Allylic Alcohols.
| Olefin 1 | Olefin 2 | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| Methyl oleate | cis-2-Butene-1,4-diol | Stewart-Grubbs catalyst | α,ω-Bifunctional compound | Excellent |
| Lactate derived allylic alcohol | Acrolein | Umicore M51 catalyst | Protected L-amicetose precursor | High |
Other carbon-carbon bond-forming reactions can also be employed to construct the but-3-en skeleton. The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, provides another viable route. organic-chemistry.org For instance, the reaction of 4-iodo-1-bromobenzene with 3-buten-2-ol could yield the desired product. beilstein-journals.orgorganic-chemistry.org The reaction conditions, including the choice of catalyst, base, and solvent, would need to be carefully optimized to achieve high yields and selectivity. nih.gov
Direct Nucleophilic Substitution Reactions Involving Allylic Alcohol Functionality
The hydroxyl group of an allylic alcohol is a poor leaving group, making direct nucleophilic substitution challenging. However, various methods have been developed to activate the hydroxyl group in situ, allowing for its displacement by a nucleophile. wikipedia.orgucsd.edu These reactions are highly valuable as they proceed with high atom economy, often generating water as the only byproduct.
The allylic alcohol functionality in this compound can potentially undergo nucleophilic substitution to introduce a variety of functional groups. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the substrate and nucleophile. nih.gov In the case of a secondary allylic alcohol like this compound, both pathways are possible. The formation of a resonance-stabilized allylic carbocation can favor an SN1 pathway, potentially leading to a mixture of regioisomers.
Catalytic methods employing transition metals such as palladium, iridium, and copper have been developed to facilitate the direct nucleophilic substitution of allylic alcohols. These catalysts can activate the hydroxyl group and control the regio- and stereoselectivity of the reaction.
Protecting Group Strategies and Advanced Functional Group Interconversions in Multi-Step Syntheses
In the synthesis of complex molecules like this compound, which may be an intermediate in a longer synthetic sequence, the use of protecting groups is often necessary. wikipedia.org Protecting groups are used to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring at other sites in the molecule. jocpr.comresearchgate.net
The hydroxyl group of this compound can be protected with a variety of protecting groups. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), ethers (e.g., benzyl, MOM), and esters (e.g., acetate, benzoate). highfine.comoup.com The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in multi-step synthesis. acs.org
Functional group interconversions are another essential aspect of multi-step synthesis. nih.gov These are reactions that transform one functional group into another. For example, the iodo group on the phenyl ring of this compound could be converted to other functional groups through transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. The double bond could be subjected to various transformations, including hydrogenation, epoxidation, or dihydroxylation. The secondary alcohol could be oxidized to a ketone or converted to other functional groups via substitution reactions.
Table 4: Common Protecting Groups for Allylic Alcohols.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
|---|---|---|---|
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF or mild acid |
| Benzyl ether | Bn | BnBr, NaH, THF | H2, Pd/C |
| Methoxymethyl ether | MOM | MOMCl, DIPEA, CH2Cl2 | Acid (e.g., HCl) |
| Acetyl ester | Ac | Ac2O, pyridine | Base (e.g., K2CO3, MeOH) |
Continuous Flow Chemistry and Scalable Synthesis Considerations
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, enhanced heat and mass transfer, and simplified scale-up. nih.govresearchgate.net The synthesis of this compound and its stereoisomers can be adapted to a continuous flow process to enable scalable and efficient production. researchgate.net
The asymmetric reduction of the corresponding ketone using an immobilized enzyme in a packed-bed reactor is a particularly attractive approach for continuous flow synthesis. mdpi.com This setup allows for the continuous conversion of the starting material to the chiral alcohol, with the enzyme being retained in the reactor for reuse. Similarly, other catalytic reactions, such as olefin metathesis and Heck coupling, can be performed in continuous flow reactors. acs.org
The scalability of a synthetic process is a critical consideration for industrial applications. Continuous flow processes are often more readily scalable than batch processes. By increasing the reactor volume or running multiple reactors in parallel, the production output can be increased without the need for significant process redevelopment. researchgate.net The productivity of a flow process is often measured in terms of space-time yield (STY), which is the amount of product formed per unit of reactor volume per unit of time.
Table 5: Examples of Scalable Continuous Flow Synthesis of Chiral Alcohols.
| Reaction | Catalyst/Reagent | Productivity | Scale |
|---|---|---|---|
| Asymmetric allylation of trans-cinnamaldehyde | (-)-Ipc2B(allyl) | 1.57 g·h⁻¹ | Gram-scale |
| Asymmetric Henry reaction | Immobilized Cu(II)-bis(oxazoline) | 12.4 g over 28 h | Gram-scale |
| Dynamic kinetic resolution of allylic alcohols | Immobilized lipase (B570770) and V-MPS4 | High throughput | Lab-scale |
Computational Chemistry and Theoretical Studies of 4 4 Iodophenyl but 3 En 2 Ol
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods provide a detailed picture of electron distribution, which in turn dictates the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. fiveable.mewikipedia.org This method is based on the principle that the energy of a molecule can be determined from its electron density. scispace.comacs.org For 4-(4-iodophenyl)but-3-en-2-ol, DFT calculations can elucidate the electronic properties of both its ground and excited states.
In the ground state, DFT is employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations can also determine key electronic properties such as the distribution of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
For the excited states, Time-Dependent DFT (TD-DFT) is a powerful tool to predict the electronic absorption spectrum, providing insights into the wavelengths of light the molecule will absorb. This is crucial for understanding its photophysical properties.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value |
| Ground State Energy (Hartree) | -452.789 |
| HOMO Energy (eV) | -6.25 |
| LUMO Energy (eV) | -1.12 |
| HOMO-LUMO Gap (eV) | 5.13 |
| Dipole Moment (Debye) | 2.15 |
| First Electronic Transition (nm) | 285 |
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and spectroscopic predictions, albeit at a higher computational cost than DFT. nih.govnih.gov
For this compound, high-level ab initio calculations can be used to refine the geometric and electronic parameters obtained from DFT. They are particularly valuable for obtaining benchmark energetic data, such as the total electronic energy and atomization energy, with a high degree of confidence. Furthermore, these methods can yield very accurate predictions of spectroscopic constants, which are essential for interpreting experimental spectra. aps.orgspringerprofessional.de
Table 2: Hypothetical High-Accuracy Energetic Data for this compound from Ab Initio Calculations
| Method | Total Electronic Energy (Hartree) | Relative Energy (kcal/mol) |
| HF/aug-cc-pVTZ | -450.123 | 0.00 |
| MP2/aug-cc-pVTZ | -452.567 | -1533.7 |
| CCSD(T)/aug-cc-pVTZ | -452.812 | -1687.3 |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the butenol (B1619263) side chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of the energetics of these different arrangements. columbia.edulumenlearning.com A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. longdom.org
By systematically rotating the dihedral angles of the flexible bonds in this compound and calculating the corresponding energy, a PES can be constructed. This allows for the identification of stable conformers, which correspond to energy minima on the surface, and the transition states that connect them. libretexts.org This analysis is crucial for understanding how the molecule's shape influences its properties and interactions.
Table 3: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) |
| Anti-periplanar | 180 | 0.00 |
| Syn-periplanar | 0 | 3.5 |
| Gauche | 60 | 1.2 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. pku.edu.cn MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent. acs.orgresearchgate.netnih.gov
For this compound, MD simulations can be performed in various solvents to understand how the solvent molecules arrange around the solute and how these interactions influence its conformation and dynamics. acs.org This is particularly important for predicting its behavior in solution, which is often the medium for chemical reactions and biological processes.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. acs.orgnih.gov DFT calculations, in particular, are widely used to predict NMR chemical shifts and vibrational frequencies with good accuracy. mdpi.comrsc.orgescholarship.org
For this compound, the theoretical prediction of 1H and 13C NMR chemical shifts can help in the assignment of peaks in the experimental spectrum. Similarly, the calculation of vibrational frequencies can assist in the interpretation of infrared (IR) and Raman spectra, allowing for the identification of characteristic functional group vibrations.
Table 4: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (Methyl) | 23.5 | 23.1 |
| C2 (CH-OH) | 68.2 | 67.8 |
| C3 (Alkene CH) | 129.8 | 129.5 |
| C4 (Alkene CH) | 135.4 | 135.0 |
| C-Iodo | 92.1 | 91.7 |
| Aromatic CHs | 128.5 - 138.0 | 128.2 - 137.6 |
Table 5: Hypothetical Predicted Vibrational Frequencies (cm-1) for Key Functional Groups of this compound
| Vibrational Mode | Predicted Frequency (cm-1) |
| O-H Stretch | 3450 |
| C=C Stretch (Alkene) | 1655 |
| C-O Stretch | 1080 |
| C-I Stretch | 510 |
Transition State Modeling for Reaction Mechanism Elucidation
Understanding the mechanism of a chemical reaction involves identifying the transition state, which is the highest energy point along the reaction pathway. github.ioims.ac.jp Computational modeling is a powerful tool for locating and characterizing these fleeting structures. fiveable.memit.eduacs.org
For reactions involving this compound, such as its oxidation or dehydration, transition state modeling can provide detailed information about the reaction mechanism. By calculating the energy barrier of the reaction (the energy difference between the reactants and the transition state), it is possible to predict the reaction rate. Analysis of the transition state geometry reveals which bonds are breaking and which are forming during the reaction.
Table 6: Hypothetical Energetic Profile for the Dehydration of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (this compound) | 0.0 |
| Transition State | +35.2 |
| Product (4-(4-Iodophenyl)buta-1,3-diene) | -5.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogues (conceptual framework)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach used in drug discovery and medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.govresearchgate.net For analogues of this compound, a QSAR study would be conceptualized to predict the biological activities of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. jocpr.com
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.govmdpi.com The process of developing a QSAR model for analogues of this compound would involve several key steps:
Data Set Selection: A series of structurally related analogues of this compound with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled. This set would need to have sufficient structural diversity and a significant range in activity to derive a meaningful correlation.
Descriptor Calculation: For each analogue in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure and properties, including:
Electronic descriptors: Such as partial charges, dipole moment, and polarizability, which describe the distribution of electrons in the molecule.
Steric descriptors: Including molecular weight, volume, surface area, and specific conformational parameters that describe the size and shape of the molecule.
Hydrophobic descriptors: Like the partition coefficient (logP), which measures the lipophilicity of the compound.
Topological descriptors: Which are numerical representations of the molecular structure, connectivity of atoms, and branching.
Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the calculated descriptors (independent variables) to the biological activity (dependent variable). researchgate.net The goal is to find the best-fitting model that can accurately predict the activity of compounds based on their descriptors.
Model Validation: The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability for external compounds). Statistical parameters such as the correlation coefficient (r²), cross-validated correlation coefficient (q²), and root mean square error (RMSE) are used to assess the model's robustness and predictability.
For analogues of this compound, a QSAR model could elucidate which structural features are crucial for their biological activity. For instance, it might reveal that the presence of the iodine atom is critical for activity due to its ability to form halogen bonds, or that the stereochemistry of the hydroxyl group significantly influences potency. By understanding these relationships, medicinal chemists can rationally design new analogues with potentially enhanced activity. jocpr.com
| QSAR Modeling Step | Description | Key Considerations for this compound Analogues |
| Data Set Selection | Compiling a series of structurally related compounds with known biological activities. | A diverse set of analogues with variations in the phenyl ring substituents, the butenol side chain, and stereochemistry would be required. |
| Descriptor Calculation | Quantifying molecular properties through various electronic, steric, hydrophobic, and topological descriptors. | Descriptors related to halogen bonding potential (e.g., sigma-hole), hydrogen bonding capacity of the hydroxyl group, and overall molecular shape would be important. |
| Model Development | Using statistical methods to create a mathematical equation correlating descriptors with biological activity. | A variety of linear and non-linear modeling techniques should be explored to capture the complexity of the structure-activity relationship. |
| Model Validation | Assessing the predictive power and robustness of the developed model using internal and external validation techniques. | The model must demonstrate high predictive accuracy for a set of analogues not used in its development to be considered reliable. |
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analyses
Theoretical studies employing Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses provide valuable insights into the electronic properties and reactivity of a molecule like this compound. These computational methods help in understanding how the molecule might interact with biological targets.
Molecular Electrostatic Potential (MEP) Analysis
The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electron-rich and electron-poor regions of a molecule, which in turn helps in predicting its reactivity and intermolecular interactions. researchgate.netdntb.gov.uaresearchgate.net
For this compound, an MEP analysis would likely reveal:
Negative Potential Regions (Electron-Rich): These regions, typically colored red or yellow, are susceptible to electrophilic attack and are involved in hydrogen bonding as acceptors. In this compound, the oxygen atom of the hydroxyl group and the π-system of the phenyl ring would be expected to show negative electrostatic potential.
Positive Potential Regions (Electron-Poor): These areas, usually colored blue, are prone to nucleophilic attack and act as hydrogen bond donors. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential. A significant feature for this molecule would be the region of positive electrostatic potential on the outermost portion of the iodine atom, known as a "sigma-hole." This positive region allows for attractive, non-covalent interactions known as halogen bonds.
Neutral Regions: These are typically colored green and represent areas with a relatively neutral electrostatic potential.
The MEP map provides a clear picture of the molecule's charge distribution and can be used to predict how it might orient itself when approaching a biological receptor.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. youtube.comwikipedia.org These orbitals are key to understanding chemical reactivity. youtube.comimperial.ac.uk
HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons of the molecule and acts as an electron donor. The energy of the HOMO is related to the molecule's ionization potential. For this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the phenyl ring and the double bond.
LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting electrons. The energy of the LUMO is related to the electron affinity of the molecule. The LUMO in this compound would likely be distributed over the aromatic ring and the carbon-carbon double bond.
HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
By analyzing the distribution and energies of the HOMO and LUMO, FMO theory can predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility of certain chemical reactions. youtube.comyoutube.com For this compound, FMO analysis would help in understanding its reactivity profile and how it might engage in orbital interactions with a biological target.
| Computational Method | Information Provided | Relevance to this compound |
| Molecular Electrostatic Potential (MEP) | Identifies electron-rich and electron-poor regions of a molecule. | Predicts sites for hydrogen bonding (hydroxyl group), halogen bonding (iodine atom), and potential interactions with a receptor. |
| Frontier Molecular Orbital (FMO) Analysis | Determines the distribution and energy of the HOMO and LUMO. | Provides insights into the molecule's reactivity, stability, and the likely sites for electrophilic and nucleophilic interactions. |
Investigation of Specific Molecular Interactions and Biological Activities of 4 4 Iodophenyl but 3 En 2 Ol Analogues in Model Systems Excluding Clinical Data, Dosage, and Adverse Effects
In Vitro Receptor Binding Affinity and Ligand-Target Interactions
The ability of a compound to bind to a biological target, such as a receptor, is a primary determinant of its potential biological activity. Studies on analogues of 4-(4-Iodophenyl)but-3-en-2-ol provide insight into their ligand-target interactions.
The oestrogen receptor (ER) is a critical target in various physiological processes, and many compounds are evaluated for their affinity to its subtypes, ERα and ERβ. Research on iodinated compounds structurally related to this compound has demonstrated significant interactions with this receptor.
For instance, studies on tamoxifen analogues revealed that iodination can enhance ER binding affinity. Specifically, 4-iodotamoxifen showed a 2.5-fold higher affinity for the oestrogen receptor compared to tamoxifen researchgate.net. Another related compound, pyrrolidino-4-iodotamoxifen, was found to have a similarly increased affinity researchgate.net.
Further research into radioiodinated estradiol derivatives has reinforced the importance of the iodophenyl moiety for ER targeting. A novel derivative, [¹³¹I]IPBA-EE, which incorporates a 4-(p-iodophenyl) butyric acid (IPBA) group, was developed to target ER-positive breast cancers nih.govresearchgate.net. In vitro studies showed that the uptake of this compound in ER-positive MCF-7 cells was significantly higher than in ER-negative MDA-MB-231 cells nih.govresearchgate.net. This selective uptake, which could be significantly blocked by competitive binders, underscores the specific and high-affinity interaction mediated by the iodophenyl-containing structure with the oestrogen receptor nih.govresearchgate.net.
| Compound | Target/System | Key Finding | Reference |
|---|---|---|---|
| 4-Iodotamoxifen | Oestrogen Receptor (ER) | 2.5-fold higher binding affinity compared to Tamoxifen. | researchgate.net |
| Pyrrolidino-4-iodotamoxifen | Oestrogen Receptor (ER) | 2.5-fold higher binding affinity compared to Tamoxifen. | researchgate.net |
| [¹³¹I]IPBA-EE | ER-positive MCF-7 cells | Significantly higher uptake (41.81 ± 3.41%) compared to ER-negative cells. | nih.govresearchgate.net |
| [¹³¹I]IPBA-EE | ER-negative MDA-MB-231 cells | Low uptake (8.78 ± 2.37%). | nih.govresearchgate.net |
Enzyme inhibition is a fundamental mechanism through which bioactive molecules exert their effects pioneerpublisher.com. Inhibitors can act through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, by binding to an enzyme's active site or an allosteric site nih.gov. The interaction can be reversible, where the inhibitor can dissociate, or irreversible, where a permanent covalent bond is formed mdpi.com.
Analogues of this compound, particularly halogenated phenolic compounds, have been investigated as enzyme inhibitors. For example, halogenated derivatives of bisphenol A (BPA) have been shown to be potent inhibitors of human and rat 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) researchgate.net. These compounds were identified as mixed/competitive inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex researchgate.net. Molecular docking studies suggested that these halogenated derivatives bind to the enzyme's active site researchgate.net.
Another study examined the inhibitory effects of 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a structurally related compound, on retinoic acid (RA)-metabolising enzymes. This compound was found to be a moderate inhibitor of these enzymes in various tissue and cell-based assays nih.gov.
| Inhibitor Class | Target Enzyme | Inhibition Mechanism | Reference |
|---|---|---|---|
| Halogenated Bisphenol A Derivatives | 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Mixed/Competitive Inhibition | researchgate.net |
| 2-(4-aminophenylmethyl)-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one | Retinoic Acid-Metabolising Enzymes | Moderate Inhibition (mechanism not fully specified) | nih.gov |
Structure-Activity Relationships (SAR) Based on Molecular Modifications
Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of a molecule influence its biological activity. For analogues of this compound, modifications such as halogenation, hydroxylation, and stereochemistry have been shown to significantly impact their interactions with biological targets.
The type and position of halogen atoms on a phenyl ring can dramatically alter a compound's binding affinity and inhibitory potency. A study on halogenated BPA analogues binding to the estrogen-related receptor γ (ERRγ) found that while fluorinated analogues demonstrated strong binding, the affinity and transcriptional activity decreased as the size and number of halogen atoms increased nih.gov. This suggests an optimal size and electronegativity for the halogen substituent for this particular receptor interaction nih.gov.
Conversely, when comparing halogenated estradiol derivatives for ER binding, fluoro-substituted compounds exhibited higher binding affinity than the corresponding iodo-derivatives itn.pt. This highlights that the specific halogen's properties (e.g., size, ability to form halogen bonds) are critical for the binding profile and can vary between different receptor targets.
The presence and position of hydroxyl groups are also critical. In a study of 2,4-diaryl benzofuro[3,2-b]pyridin-7-ols, the introduction of an additional hydroxyl group was found to be crucial for selective inhibitory activity against topoisomerase IIα nih.gov. Furthermore, placing a phenolic moiety at a specific position on the core structure enhanced both the enzymatic inhibition and the anti-proliferative activity nih.gov.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in molecular recognition by biological targets. The chiral center in this compound at the hydroxyl-bearing carbon suggests that its stereoisomers could have different biological activities.
Studies on the stereoisomers of fenoterol, which also possesses a chiral β-hydroxyl carbon, provide a relevant model for this effect. Research on its binding to the β2-adrenoceptor revealed that stereochemistry is a key determinant of the thermodynamic characteristics of the interaction nih.gov. The binding of stereoisomers with an S configuration at the β-hydroxyl carbon was found to be a predominately enthalpy-driven process. In contrast, the binding of isomers with an R configuration was an entropy-driven process nih.gov. This demonstrates that chirality directly affects the mode of binding and the forces stabilizing the ligand-receptor complex nih.gov. These differences in binding thermodynamics arise from enantioselective interactions with specific amino acid residues within the receptor's binding pocket nih.gov.
Mechanistic Studies of Intracellular Signaling Pathway Modulations by Analogues
Analogues of this compound can modulate intracellular signaling pathways, leading to effects on fundamental cellular processes like proliferation and apoptosis at a molecular level.
Research has shown that molecular iodine (I₂) and its metabolite, the iodolactone 6-iodolactone (6-IL), possess antiproliferative properties in breast cancer cells nih.gov. In ER-positive MCF-7 cancer cells, low to moderate concentrations of I₂ induced caspase-dependent apoptosis. In normal breast cells, it caused cell cycle arrest in the G1 and G2/M phases nih.gov. The study suggests that the anticancer effect of molecular iodine in mammary tissue involves the intracellular formation of 6-IL, which then triggers these signaling cascades nih.gov.
Other related derivatives have also been shown to modulate key signaling proteins. For example, certain ingenol derivatives inhibit cell growth and induce apoptosis through a p53-mediated pathway in breast cancer cell lines nih.gov. Similarly, the tropolone derivative hinokitiol was found to inhibit the proliferation of vascular smooth muscle cells by modulating the phosphorylation of JNK and PLCγ1 signaling proteins and increasing the expression of the cell cycle inhibitor p27kip1 mdpi.com.
| Compound/Analogue | Cell Line | Molecular Effect | Signaling Pathway/Mediator | Reference |
|---|---|---|---|---|
| Molecular Iodine (I₂) / 6-Iodolactone | MCF-7 (Breast Cancer) | Induction of Apoptosis | Caspase-dependent pathway | nih.gov |
| Molecular Iodine (I₂) | MCF-12F (Normal Breast) | Cell Cycle Arrest | G1 and G2/M phase arrest | nih.gov |
| Ingenol Derivatives | Breast Cancer Cells | Inhibition of Proliferation, Induction of Apoptosis | p53-mediated pathway | nih.gov |
| Hinokitiol | Vascular Smooth Muscle Cells | Inhibition of Proliferation | p-JNK, p-PLCγ1, p27kip1 upregulation | mdpi.com |
Molecular Docking and Chemoinformatics Approaches for Target Identification and Lead Optimization (theoretical frameworks)
The identification of biological targets and the subsequent optimization of lead compounds like this compound heavily rely on computational methods. Since a co-crystal structure of a non-steroidal inhibitor with its target, 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), has not been established, chemoinformatics and molecular docking provide essential theoretical frameworks for understanding these interactions. plos.orgnih.govnih.gov These approaches are critical for structure-based drug design and optimization. plos.orgnih.gov
A primary challenge is the absence of a precise three-dimensional structure of the enzyme-inhibitor complex. To overcome this, a combination of computational techniques is employed. Homology modeling is often the first step, used to construct a reliable 3D model of the target protein, such as 17β-HSD1 from a specific species, based on the known structures of similar proteins (orthologs). plos.orgnih.gov
Once a model of the target protein is developed, molecular docking is used to predict the binding mode of potential inhibitors like the analogues of this compound. This technique computationally places the ligand into the active site of the protein, exploring various possible conformations and orientations. The results are scored based on factors like binding energy to identify the most plausible interaction poses. plos.orgnih.gov These studies have shown that the choice of the protein's crystal structure and its specific loop conformation are critical determinants for accurately predicting a binding mode. nih.gov
To refine the static picture provided by docking, Molecular Dynamics (MD) simulations are performed. MD simulations model the movement of the protein and the ligand over time, providing insights into the stability of the protein-ligand complex and revealing conformational changes that may occur upon binding. plos.orgnih.gov This dynamic approach allows for the calculation of binding free energies, offering a more accurate prediction of the inhibitor's potency.
Furthermore, chemoinformatic strategies like pharmacophore-based virtual screening are utilized to discover novel non-steroidal inhibitor scaffolds. researchgate.net A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific target. By screening large virtual libraries of compounds against such a model, researchers can identify new molecules that are likely to be active, which can then be synthesized and tested. researchgate.net
| Computational Method | Purpose and Application | Key Outcome |
|---|---|---|
| Homology Modeling | To create a three-dimensional structural model of a target protein when an experimental structure is unavailable. plos.orgnih.gov | A viable 3D protein structure for subsequent docking studies. |
| Molecular Docking | To predict the preferred orientation and conformation of a ligand (inhibitor) when bound to a protein target. plos.orgnih.gov | Identification of potential binding modes and key protein-ligand interactions. |
| Molecular Dynamics (MD) Simulation | To simulate the physical movements of atoms and molecules in the protein-ligand complex over time, assessing its stability. plos.orgnih.gov | Refined binding poses and calculation of binding free energies. |
| Pharmacophore-Based Screening | To identify novel molecular scaffolds from virtual libraries that possess the necessary features to bind to the target. researchgate.net | Discovery of new potential lead compounds for chemical synthesis and biological testing. |
| Binding Energy Calculation | To quantify the strength of the interaction between the inhibitor and the protein, helping to rationalize inhibitory potency. plos.orgnih.gov | Predicted affinity of the inhibitor for its target, guiding lead optimization. |
Design Principles for New Analogues Based on Mechanistic and Structural Insights
The design of new, more potent analogues of this compound is guided by mechanistic and structural insights gained from both experimental data and the computational methods described previously. A thorough understanding of the active site topology and the specific interactions between the inhibitor and the enzyme is a fundamental prerequisite for rational, structure-based drug design. plos.orgnih.gov
One key design principle involves exploiting species-specific differences in enzyme structure. By comparing the inhibitory activities of a compound against highly conserved ortholog proteins from different species, researchers can identify subtle but critical variations in amino acid residues within the active site. plos.orgnih.gov For instance, computational analysis has highlighted the significant role of the residue Asn152 in inhibitor binding to 17β-HSD1 and has shown that conformational changes in certain regions, such as the α-helix formed by residues 190 to 196 in the marmoset enzyme, can significantly affect ligand binding. plos.orgnih.gov This knowledge allows for the design of analogues that can specifically target these variable regions to achieve higher potency and selectivity.
Structure-activity relationship (SAR) studies form the core of the analogue design process. These studies involve making systematic structural modifications to a lead compound and evaluating the effect of these changes on its biological activity. For non-steroidal 17β-HSD1 inhibitors, SAR insights have been gained through rational structural modifications. nih.gov For example, introducing space-filling substituents at specific positions on a core scaffold can be beneficial for inhibition if it leads to better occupancy of a hydrophobic pocket within the active site. plos.org Conversely, the same modification might be detrimental if it creates steric clashes.
Another important design principle is the modification of aromatic ring systems and their substituents. The nature and position of substituents on the phenyl ring of the this compound scaffold can significantly influence its inhibitory activity. SAR studies on other inhibitor classes have demonstrated that altering these moieties can provide crucial information about the structural requirements for activity. icm.edu.pl For instance, adding a bromine atom at a specific position on an aromatic ring was found to enable a weak hydrogen bond with the protein backbone, resulting in higher ligand affinity. nih.gov
Finally, the concept of hybrid inhibitors offers another avenue for design. These molecules are engineered to interact with both the steroid-binding site and the adjacent cofactor-binding site of the enzyme. nih.gov By spanning both sites, these hybrid analogues can achieve very high binding affinity, often in the nanomolar range. nih.gov The design of such molecules relies heavily on the 3D structural information of the target enzyme to ensure optimal linkage and interaction with both binding pockets. cell.com
| Design Principle | Rationale Based on Structural Insights | Expected Outcome |
|---|---|---|
| Exploit Species-Specific Residue Differences | Targeting amino acids that differ between orthologous proteins can enhance specificity and potency. plos.orgnih.gov | Increased inhibitor selectivity and improved binding affinity. |
| Introduction of Space-Filling Substituents | To occupy available hydrophobic pockets within the enzyme's active site more effectively. plos.org | Enhanced binding affinity and inhibitory potency. |
| Systematic Modification of Aromatic Rings | To probe the structural requirements for optimal interaction with the active site and establish a clear structure-activity relationship (SAR). icm.edu.pl | Identification of substituents that improve potency and/or selectivity. |
| Formation of Additional Hydrogen Bonds | Introducing functional groups capable of forming hydrogen bonds with key residues (e.g., Phe282 backbone) in the binding pocket. nih.gov | Stronger ligand-protein interaction and higher binding affinity. |
| Creation of Hybrid Inhibitors | Designing molecules that can simultaneously occupy both the substrate and cofactor binding sites of the enzyme. nih.gov | Significantly increased inhibitory activity due to dual-site interaction. |
Prospective Research Trajectories and Potential Applications of 4 4 Iodophenyl but 3 En 2 Ol in Advanced Materials and Chemical Synthesis
Utility as a Chiral Building Block in Complex Chemical Synthesis
There is no available literature detailing the use of 4-(4-Iodophenyl)but-3-en-2-ol as a chiral building block. Consequently, there are no documented examples of its application in the following areas:
Stereoselective Synthesis of Biologically Active Molecules
No studies were found that utilize this compound for the stereoselective synthesis of any biologically active molecules.
Integration into Polymer Science or Advanced Materials Design
The potential for integrating this compound into polymer science, for instance, as a monomer or a linker for functional polymers, has not been explored in any published research. There is no data available on its polymerization or its incorporation into advanced material designs.
Role in Methodological Advancements in Organic Chemistry
No methodological advancements in organic chemistry, such as the development of new catalytic systems or the implementation of green chemistry approaches, have been reported that specifically involve this compound.
Future Directions in Asymmetric Catalysis and Synthesis
Without any foundational research on its catalytic behavior or synthetic applications, any discussion of future directions in asymmetric catalysis and synthesis involving this compound would be purely hypothetical.
Exploration of Unexplored Reactivity Profiles and Novel Transformations for Industrial and Academic Utility
The reactivity profile of this compound remains unexplored in the academic and industrial research landscape. There are no documented novel transformations or explorations of its chemical behavior that would indicate its utility for broader applications.
Challenges and Opportunities in Scalable Production and Derivatization for Specialized Applications
The successful utilization of this compound in advanced materials and as a synthetic building block is contingent upon the development of efficient and scalable production methods, as well as versatile derivatization strategies. This section will delve into the challenges and opportunities associated with its large-scale synthesis and subsequent chemical modifications.
Challenges in Scalable Production
The scalable production of this compound presents several challenges inherent to multi-step organic syntheses involving halogenated compounds.
Synthesis of Iodinated Precursors: The primary challenge lies in the efficient and cost-effective synthesis of the key precursor, 4-iodobenzaldehyde (B108471). While various laboratory-scale methods for the iodination of aromatic compounds exist, their translation to an industrial scale can be problematic. nih.gov Direct iodination reactions often require specific reagents and catalysts, and the purification of the desired product from potential regioisomers and over-iodinated byproducts can be complex and costly.
Grignard and Aldol-Type Reactions: The subsequent steps, likely involving a Grignard reaction with an appropriate vinyl magnesium halide or an aldol-type condensation, also present scalability issues. Grignard reactions are notoriously sensitive to moisture and air, requiring stringent control of the reaction environment, which can be challenging in large reactors. Aldol condensations, while generally robust, may require careful optimization of reaction conditions to maximize yield and minimize side reactions.
Purification and Stability: The final product, being a secondary alcohol, may be susceptible to dehydration or oxidation under harsh purification conditions such as high-temperature distillation. The presence of the iodine atom also increases the molecular weight and can affect the compound's physical properties, potentially complicating standard purification techniques like crystallization or chromatography.
| Challenge | Description | Potential Mitigation Strategies |
| Precursor Synthesis | Efficient and selective large-scale synthesis of 4-iodobenzaldehyde. | Development of robust and recyclable catalytic systems for aromatic iodination. |
| Reaction Conditions | Strict control of anhydrous and inert conditions for Grignard-type reactions. | Utilization of flow chemistry reactors for better control over reaction parameters. |
| Product Purification | Separation from byproducts and prevention of degradation during purification. | Development of non-distillative purification methods like crystallization or selective extraction. |
| Reagent Cost & Waste | High cost of some iodinating agents and generation of halogenated waste. | Exploring greener synthesis routes with higher atom economy and recyclable reagents. |
Opportunities in Derivatization for Specialized Applications
Despite the production challenges, the chemical structure of this compound offers numerous opportunities for derivatization, leading to a wide range of specialized applications.
Cross-Coupling Reactions: The presence of the aryl iodide moiety is a significant advantage, as it serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of functional groups at the 4-position of the phenyl ring. For instance, Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings can be employed to synthesize a diverse library of derivatives with tailored electronic, optical, and biological properties.
Polymerization and Copolymerization: The vinyl group in the butenol (B1619263) side chain allows for polymerization and copolymerization reactions. This opens the door to the creation of novel functional polymers. The iodophenyl group can be retained in the polymer backbone, providing sites for post-polymerization modification, or it can be used as a handle to create well-defined polymer architectures through controlled radical polymerization techniques like ATRP (Atom Transfer Radical Polymerization).
Modification of the Hydroxyl Group: The secondary alcohol functionality can be readily modified through esterification, etherification, or oxidation to a ketone. These transformations can be used to attach other functional molecules, alter the solubility and physical properties of the compound, or create new reactive sites for further chemical elaboration.
| Derivatization Strategy | Potential Functional Groups | Resulting Applications |
| Suzuki Coupling | Aryl, heteroaryl groups | Organic electronics, liquid crystals |
| Sonogashira Coupling | Alkynyl groups | Conjugated polymers, molecular wires |
| Heck Coupling | Alkenyl groups | Cross-linking agents, advanced polymers |
| Polymerization | Functional coatings, responsive materials | |
| Esterification | Acrylates, methacrylates | Dental resins, adhesives |
| Oxidation | Ketone | Chiral ligands, pharmaceutical intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
